molecular formula C18H30 B12726636 1,2,3,5-Tetraisopropylbenzene CAS No. 29040-93-5

1,2,3,5-Tetraisopropylbenzene

Cat. No.: B12726636
CAS No.: 29040-93-5
M. Wt: 246.4 g/mol
InChI Key: QFVQBSPZFKZLCN-UHFFFAOYSA-N
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Description

1,2,3,5-Tetraisopropylbenzene is an organic compound with the molecular formula C18H30. It is a derivative of benzene, where four hydrogen atoms are replaced by isopropyl groups at the 1, 2, 3, and 5 positions. This compound is known for its unique structural properties and its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetraisopropylbenzene can be synthesized through Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetraisopropylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium, resulting in the formation of isopropyl-substituted cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl groups can be replaced by other substituents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Isopropyl-substituted cyclohexane derivatives

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

1,2,3,5-Tetraisopropylbenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetraisopropylbenzene involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with specific enzymes or receptors. These interactions can result in changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

  • 1,2,4,5-Tetraisopropylbenzene
  • 1,3,5-Triisopropylbenzene
  • 1,4-Diisopropylbenzene

Comparison: 1,2,3,5-Tetraisopropylbenzene is unique due to the specific positions of the isopropyl groups on the benzene ring, which influence its chemical reactivity and physical properties. Compared to 1,2,4,5-Tetraisopropylbenzene, the 1,2,3,5-isomer may exhibit different steric and electronic effects, leading to variations in reaction outcomes and applications. Similarly, 1,3,5-Triisopropylbenzene and 1,4-Diisopropylbenzene have different substitution patterns, affecting their chemical behavior and uses.

Properties

CAS No.

29040-93-5

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

IUPAC Name

1,2,3,5-tetra(propan-2-yl)benzene

InChI

InChI=1S/C18H30/c1-11(2)15-9-16(12(3)4)18(14(7)8)17(10-15)13(5)6/h9-14H,1-8H3

InChI Key

QFVQBSPZFKZLCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)C)C(C)C

Origin of Product

United States

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